molecular formula C11H18O2 B14521640 Ethyl 2,4-dimethylhepta-2,4-dienoate CAS No. 62332-69-8

Ethyl 2,4-dimethylhepta-2,4-dienoate

Cat. No.: B14521640
CAS No.: 62332-69-8
M. Wt: 182.26 g/mol
InChI Key: WIVKHDMDKQZPOY-UHFFFAOYSA-N
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Description

Significance of Conjugated Dienyl Esters in Contemporary Organic Synthesis

Conjugated dienes and polyenes are crucial components in numerous natural products that have applications in medicine and drug discovery. nih.gov Their conjugated π-systems are also vital in materials science, serving as precursors to functional polymers and as semiconductors. nih.gov The specific arrangement of double bonds is often critical for the biological activity of these natural products. nih.gov

In organic synthesis, conjugated dienes are highly valuable synthetic intermediates. nih.gov They can be transformed into a variety of functionalized structures through reactions like cycloadditions and addition reactions. nih.gov One of the most significant reactions involving conjugated dienes is the Diels-Alder reaction, a powerful tool for forming six-membered rings, which are common structural motifs in many complex organic molecules. The presence of an electron-withdrawing group, such as an ester, on the diene system can influence the regioselectivity and stereoselectivity of these reactions. The stereoselective synthesis of conjugated dienes is a significant area of research, with methods like transition metal-catalyzed cross-coupling reactions being prominent strategies. nih.gov

Structural Characteristics of Ethyl 2,4-dimethylhepta-2,4-dienoate

While specific experimental data for this compound is not readily found, its structure can be precisely defined, and its properties can be inferred from related compounds and general chemical principles.

Based on its name, the molecular formula for this compound is C₁₁H₁₈O₂. The calculated molecular weight for this formula is approximately 182.26 g/mol .

Illustrative Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
IUPAC NameThis compound

Note: These values are calculated based on the chemical structure and have not been experimentally verified for this specific compound.

The molecular architecture of this compound consists of a seven-carbon heptane (B126788) backbone. The "-dienoate" suffix indicates the presence of two double bonds (diene) and an ester functional group. The locants "2,4-" for the "diene" specify that the double bonds are between carbons 2 and 3, and carbons 4 and 5. The "2,4-dimethyl" prefix indicates that there are methyl groups attached to carbons 2 and 4. Finally, the "ethyl" prefix before the main chain name signifies that the ester is an ethyl ester.

The key functional groups in this molecule are:

Conjugated Diene: The two double bonds at the 2 and 4 positions form a conjugated system.

α,β-Unsaturated Ester: The double bond at the 2-position is in conjugation with the carbonyl group of the ethyl ester. This is a common structural motif that influences the reactivity of both the double bond and the carbonyl group.

The conjugation of the diene with the ester group creates an extended π-electron system across carbons 1 through 5. This delocalization of electrons influences the bond lengths, with the single bond between carbons 3 and 4 having some partial double bond character, making it shorter and stronger than a typical carbon-carbon single bond.

Due to the presence of two substituted double bonds, this compound can exist as multiple stereoisomers. The geometry of each double bond can be described using the E/Z notation, which is based on the Cahn-Ingold-Prelog priority rules.

For the double bond at the 2-position (between C2 and C3), the substituents on C2 are a methyl group and the ethyl carboxylate group. The substituents on C3 are a hydrogen atom and the rest of the carbon chain.

For the double bond at the 4-position (between C4 and C5), the substituents on C4 are a methyl group and the rest of the carbon chain. The substituents on C5 are a hydrogen atom and an ethyl group.

This gives rise to four possible geometric isomers:

(2E, 4E)-Ethyl 2,4-dimethylhepta-2,4-dienoate

(2E, 4Z)-Ethyl 2,4-dimethylhepta-2,4-dienoate

(2Z, 4E)-Ethyl 2,4-dimethylhepta-2,4-dienoate

(2Z, 4Z)-Ethyl 2,4-dimethylhepta-2,4-dienoate

The 'E' (entgegen, German for opposite) and 'Z' (zusammen, German for together) descriptors indicate the relative positions of the highest priority groups on each carbon of the double bond. The physical and chemical properties of these isomers, as well as their behavior in stereoselective reactions, are expected to differ.

Properties

CAS No.

62332-69-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2,4-dimethylhepta-2,4-dienoate

InChI

InChI=1S/C11H18O2/c1-5-7-9(3)8-10(4)11(12)13-6-2/h7-8H,5-6H2,1-4H3

InChI Key

WIVKHDMDKQZPOY-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C=C(C)C(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2,4 Dimethylhepta 2,4 Dienoate and Analogous Dienyl Esters

Transition Metal-Catalyzed Approaches to Dienyl Esters

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon double bonds with high levels of control over stereochemistry and regiochemistry. These methods provide convergent and atom-economical routes to complex molecules like polysubstituted dienyl esters.

Ene-Diene Cross Metathesis for Conjugated Dienyl Esters

Ene-diene cross metathesis has emerged as a valuable strategy for the synthesis of conjugated dienyl esters. This reaction involves the catalytic scrambling of olefins, leading to the formation of new carbon-carbon double bonds.

The success of ene-diene cross metathesis is highly dependent on the choice of catalyst. Second-generation Grubbs-Hoveyda (GH-II) catalysts are particularly effective for these transformations on a small scale. beilstein-journals.orgnih.gov For larger, gram-scale reactions, a fluorous analogue of the GH-II catalyst has been developed. This fluorous catalyst facilitates separation and recovery, making the process more practical for larger-scale synthesis. beilstein-journals.orgnih.gov

Optimization of reaction parameters is critical for achieving high yields and selectivities. Key factors that are often fine-tuned include the choice of solvent, reactant concentrations, and the stoichiometry of the reacting partners. beilstein-journals.org For instance, dichloromethane (B109758) is a commonly used solvent, and optimal concentrations are typically determined empirically for each specific substrate pairing. While a 1:1 stoichiometry can be satisfactory, a modest excess of one of the ene components may be used to drive the reaction to completion. beilstein-journals.org

Table 1: Effect of Catalyst and Reaction Conditions on the Yield of a Model Ene-Diene Cross Metathesis Reaction.
CatalystSolventConcentration (M)Yield (%)
Grubbs-Hoveyda IICH₂Cl₂0.1562
Fluorous Grubbs-Hoveyda IICH₂Cl₂0.1564
Grubbs-Hoveyda IIToluene (B28343)0.123
Grubbs-Hoveyda IICH₂Cl₂0.143

A significant advantage of ene-diene cross metathesis is the high degree of stereocontrol achievable. In the synthesis of (2Z,4E)-dienyl esters, the reaction of terminal alkenes with a (2Z,4E)-hexadienoate derivative proceeds with strict retention of the Z-geometry at the C2-C3 double bond. beilstein-journals.orgnih.gov Concurrently, the newly formed double bond at the C4-C5 position is predominantly or exclusively of the E-configuration. beilstein-journals.orgnih.gov This high stereoselectivity is crucial for the synthesis of complex molecules with defined geometries.

The regioselectivity of the reaction is influenced by the substitution pattern of the diene. Substituent effects can be exploited to encourage regioselective cross metathesis, directing the formation of the new double bond to the desired position. nih.gov For example, in the reaction of mono-substituted or symmetrical 1,2-disubstituted alkenes with methyl (2Z,4E)-hexadienoate, the cross-metathesis occurs selectively at the terminal double bond of the dienoate.

Table 2: Stereoselectivity in the Ene-Diene Cross Metathesis of Various Alkenes with a (2Z,4E)-Dienyl Ester.
AlkeneProduct Yield (%)E/Z Ratio at C4-C5Stereochemistry at C2-C3
Allylbenzene7610:1Exclusively Z
p-Allylanisole69>20:1Exclusively Z
(Z)-1,4-diacetoxybut-2-ene68>20:1Exclusively Z
(E)-1,4-diacetoxybut-2-ene63>20:1Exclusively Z

Catalytic Dienylation Reactions

Catalytic dienylation reactions provide an alternative and powerful approach for the synthesis of substituted dienyl esters, often offering different selectivity profiles compared to metathesis strategies.

A notable advancement in the synthesis of 1,3-dienyl esters is the palladium-catalyzed regiodivergent reaction of propargyl esters. researchgate.netresearcher.lifenih.gov This methodology allows for the selective formation of different regioisomers from a common starting material by tuning the catalyst system, specifically the choice of ligand. researchgate.netresearcher.lifenih.gov Depending on the ligand employed, the palladium catalyst can operate through two distinct mechanistic pathways: an electrophilic palladium catalysis or a sequential oxidative addition-reductive elimination pathway. researchgate.netresearcher.life This catalyst-controlled regioselectivity provides access to a diverse library of highly substituted 1,3-dienyl and allyl products. researchgate.netresearcher.lifenih.gov This approach is particularly valuable for generating structural diversity in bioactive molecules. researchgate.netresearcher.life

Cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the construction of multi-substituted 1,3-dienes. Palladium-catalyzed cross-coupling reactions, in particular, offer a versatile platform for this purpose.

One such approach involves the palladium-catalyzed reaction of allenes with aryl or vinylic halides. For instance, 1,1-dimethylallene reacts with a variety of aryl bromides in the presence of a palladium catalyst to afford the corresponding 2,4-disubstituted 1,3-dienes in good to excellent yields. Tetrasubstituted allenes can also be employed in these reactions to generate more complex diene products.

Another powerful strategy is the palladium-catalyzed cross-coupling of gem-disubstituted ethylenes with N-tosylhydrazones. This method allows for the synthesis of trisubstituted 1,3-dienes through a vinylic C-H alkenylation process.

Furthermore, iron catalysis has emerged as a cost-effective and environmentally benign alternative for the synthesis of substituted 1,3-dienes. The iron-catalyzed cross-coupling of α-allenyl esters with Grignard reagents provides a rapid and practical route to a variety of complex 1,3-dienes, including those with trisubstituted and tetrasubstituted patterns.

Allylic C-H Olefination for Diene Derivatives

The direct functionalization of C-H bonds represents a powerful strategy in organic synthesis, promoting atom economy by avoiding pre-functionalization steps. nih.gov Allylic C-H olefination has emerged as a significant method for constructing 1,3-diene derivatives. This approach is considered redox-neutral and sustainable, as it bypasses the need for substrates with pre-installed functional groups. nih.gov

A notable advancement in this area is the synergistic catalysis involving a palladium(II) complex and (salen)CrCl for the allylic C-H olefination with α-diazo esters. organic-chemistry.org This dual-catalytic system effectively generates conjugated polyene and 1,3-diene derivatives with good yields and high stereoselectivities. nih.govorganic-chemistry.org The reaction proceeds through the activation of an allylic C-H bond, followed by coupling with the diazo ester, directly forming the conjugated diene system characteristic of compounds like Ethyl 2,4-dimethylhepta-2,4-dienoate.

Catalyst Systems for Allylic C-H Olefination in Diene Synthesis
Catalyst SystemReactantsProduct TypeKey FeaturesReference
Palladium(II) complex / (salen)CrClAllyl compounds and α-diazo esters1,3-Diene derivativesSynergistic catalysis, good yields, high stereoselectivity nih.gov
Rh(I) catalystPropargyl vinyl ethersFunctionalized (E,Z) dienalsPropargyl Claisen rearrangement followed by hydrogen transfer organic-chemistry.org
Palladium(0) / Chiral Phosphoric AcidAldehydes and alkynesChiral 1,3-dienesAsymmetric α-allylation via π-allylpalladium phosphate (B84403) complexes nih.gov

Catalytic Polymerization of Ester-Functionalized Dienes

The polymerization of dienes containing functional groups, such as esters, is a critical area of materials science for producing polymers with tailored properties. Catalytic systems are essential for controlling the polymerization process, including the resulting polymer's molecular weight and microstructure. uni-konstanz.de

For ester-functionalized dienes, free-radical polymerization is a common method. For instance, the bulk polymerization of 2,3-bis(4-ethoxy-4-oxobutyl)-1,3-butadiene, an analogue of ester-containing dienes, yields polymers with number-average molecular weights ranging from 13,000 to 80,000 g/mol and polydispersities between 2.0 and 4.0. acs.org These polymerizations follow typical free-radical kinetics and result in polymers with a 100% 1,4-microstructure. acs.org

Transition metal catalysts, such as Ziegler-Natta catalysts (e.g., titanium/aluminum systems), are also employed to achieve remarkable stereoregularity in diene polymerization. orgoreview.com Neodymium-based catalysts are particularly effective, showing high activity and selectivity for 1,4-cis polymerization. uni-konstanz.de While highly desirable, the nickel-catalyzed copolymerization of nonpolar dienes with polar, ester-functionalized dienes to create cis-regular elastomers remains a significant challenge. uni-konstanz.de

Catalytic Systems for Polymerization of Ester-Functionalized Dienes
Catalyst/Initiator SystemMonomer TypePolymer MicrostructureKey FindingsReference
Free-Radical (Bulk)2,3-bis(4-ethoxy-4-oxobutyl)-1,3-butadiene100% 1,4-microstructureMn = 13k-80k g/mol; PDI = 2.0-4.0 acs.org
"Ligand-free" Ni(allyl) complexes2,3-bis(4-trifluoroethoxy-4-oxobutyl)-1,3-butadieneNot determinedHigh molecular weight (Mn = 113,000 g/mol) obtained uni-konstanz.de
Neodymium-based Ziegler-NattaButadieneHigh 1,4-cis contentHigh activity and selectivity; often used in ternary systems uni-konstanz.de
Titanium/Aluminum (Ziegler-Natta)General DienesStereoregular (Isotactic, Syndiotactic, Atactic)Catalyzes polymerization with remarkable stereoregularity orgoreview.com

Cycloaddition-Based Strategies for Dienyl Esters

Cycloaddition reactions are powerful, atom-economical methods for the synthesis of cyclic compounds. For dienyl esters like this compound, these reactions provide direct routes to complex six-membered and four-membered ring systems, which are valuable scaffolds in synthetic chemistry.

Diels-Alder Cycloaddition Reactions (Pericyclic Processes)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org In this context, a dienyl ester acts as the 4π-electron component. The reaction is a concerted, pericyclic process driven by the formation of two new, energetically stable sigma bonds from two pi bonds. organic-chemistry.orgyoutube.com

The reaction rate is governed by the electronic properties of the reactants. A normal-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.com This is explained by molecular orbital theory, where the reaction relies on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups raise the diene's HOMO energy, while electron-withdrawing groups lower the dienophile's LUMO energy, narrowing the energy gap and facilitating the reaction. organic-chemistry.org

Diene-Regenerative Diels-Alder Methodologies

A key feature of the Diels-Alder reaction is its thermal reversibility, known as the retro-Diels-Alder reaction. wikipedia.org This process allows for the regeneration of the original diene and dienophile from the cyclic adduct by heating. acs.org This "diene-regenerative" capability is the foundation for developing thermally reversible materials and dynamic covalent networks. researchgate.net

The most widely studied system for this purpose involves the coupling of a furan (B31954) moiety (as the diene) with a maleimide (B117702) moiety (as the dienophile). acs.orgresearchgate.net The resulting adduct is thermally labile and dissociates at elevated temperatures, typically between 110-150°C, to reform the starting components. researchgate.net This reversible cross-linking has been applied to create self-healing elastomers and recyclable materials. By incorporating furan or maleimide groups into polymer chains, materials can be cross-linked via the Diels-Alder reaction and then de-cross-linked upon heating, allowing for reprocessing or healing. acs.org

Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA or DAINV) reaction reverses the electronic requirements of the conventional Diels-Alder reaction. wikipedia.org It involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing heterocyclic compounds, as the diene component often contains heteroatoms. wikipedia.orgnih.gov

In an IEDDA reaction, the crucial orbital interaction is between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene. organic-chemistry.orgwikipedia.org Common electron-deficient dienes include heteroaromatic systems like 1,2,4,5-tetrazines and 1,2,3-triazines, which are highly reactive. nih.govsigmaaldrich.com Suitable electron-rich dienophiles include vinyl ethers, enamines, and strained olefins. wikipedia.org The IEDDA reaction is known for its exceptionally fast kinetics, often proceeding rapidly under mild conditions without a catalyst, making it a powerful tool in bioconjugation and materials science. nih.govrsc.org

[2+2] Photocycloadditions Involving Dienyl Systems

Photochemical [2+2] cycloadditions provide a direct route to constructing four-membered cyclobutane (B1203170) rings, which are valuable synthetic intermediates. nih.govlibretexts.org When applied to 1,3-diene systems, these reactions yield vinylcyclobutane products that are poised for further chemical manipulation. nih.gov

Traditionally, direct photoexcitation of 1,3-dienes requires high-energy UVC light (around 240–265 nm), which can be incompatible with sensitive functional groups on complex substrates. nih.gov A significant advancement is the use of visible light-absorbing transition metal photocatalysts, such as iridium complexes. nih.gov This strategy, based on photosensitization via energy transfer, allows the [2+2] cycloaddition to proceed under much milder conditions using low-energy visible light. nih.gov This approach greatly expands the synthetic utility of the reaction by enhancing its functional group tolerance, making it applicable to a broader range of structurally diverse dienes. nih.govresearchgate.net

Summary of Cycloaddition Strategies for Dienyl Esters
Reaction TypeKey ReactantsPrimary ProductMechanistic FeatureReference
Diels-AlderDiene (electron-rich) + Dienophile (electron-poor)Six-membered ring (Cyclohexene derivative)[4+2] Thermal, concerted cycloaddition (HOMOdiene-LUMOdienophile) wikipedia.orgorganic-chemistry.org
Diene-Regenerative (retro-Diels-Alder)Thermally labile adduct (e.g., Furan-Maleimide)Regenerated Diene + DienophileThermally induced cycloreversion acs.orgresearchgate.net
Inverse Electron Demand Diels-Alder (IEDDA)Diene (electron-poor) + Dienophile (electron-rich)Six-membered ring (often heterocyclic)[4+2] Thermal, concerted cycloaddition (HOMOdienophile-LUMOdiene) wikipedia.orgnih.gov
[2+2] Photocycloaddition1,3-Diene + AlkeneFour-membered ring (Vinylcyclobutane)Photochemically induced [2+2] cycloaddition, often via photocatalysis nih.gov

1,3-Dipolar Cycloaddition Reactions (e.g., with Diazoalkanes)

The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. In the context of dienyl ester synthesis, this reaction can be envisioned as a pathway to precursors that can be subsequently transformed into the desired diene structure. The reaction involves a 1,3-dipole, such as a diazoalkane, reacting with a dipolarophile, which in this case would be an alkene or an alkyne.

When a diazo compound, like diazomethane (B1218177), reacts with a conjugated unsaturated ester, the initial product is a pyrazoline. This reaction is known to be highly regioselective, with the terminal nitrogen of the diazo compound exclusively bonding to the α-carbon of the ester. The addition is also a syn-addition, preserving the stereochemistry of the dipolarophile. The initially formed 1-pyrazoline is often unstable and isomerizes to the more stable 2-pyrazoline, driven by the conjugation with the ester group.

While direct synthesis of a dienyl ester via this method is not typical, the resulting pyrazoline can serve as a versatile intermediate. For instance, subsequent elimination or ring-opening reactions could potentially be employed to generate the diene functionality. The kinetics of these cycloadditions are influenced by steric effects. For a series of esters such as ethyl acrylate, ethyl methacrylate, and ethyl crotonate, the relative reaction rates with diazomethane decrease with increasing substitution on the double bond, highlighting the sensitivity of the reaction to steric hindrance.

Another relevant application of 1,3-dipolar cycloaddition in this area is the reaction of azomethine ylides with 1,3-dienyl esters. This has been shown to be an efficient method for the synthesis of highly functionalized pyrrolidine-fused tricyclic compounds. The reaction proceeds with high regio- and diastereoselectivity, constructing multiple stereocenters in a single step.

[4+1] Cycloadditions of Conjugated Dienes

[4+1] cycloaddition reactions offer a direct route to five-membered rings by combining a four-atom component (the conjugated diene) with a one-atom component (a carbene or carbene equivalent). These reactions are a valuable tool in organic synthesis for the construction of cyclopentene (B43876) derivatives, which can be precursors to or contain structural motifs analogous to dienyl esters.

One advanced methodology involves the dinickel-catalyzed [4+1] cycloaddition of 1,3-dienes with a vinylidene equivalent, which is generated from the reductive activation of a 1,1-dichloroalkene. This method is notable for its ability to construct cyclopentene rings under catalytic conditions. Both intermolecular and intramolecular versions of this reaction have been developed. High levels of asymmetric induction can be achieved in the intramolecular variants by employing a C2-symmetric chiral ligand.

Another approach to [4+1] cycloadditions involves the reaction of conjugated dienes with nitrene precursors. This method provides an efficient pathway to nitrogen-containing five-membered rings. The reaction's scope and efficiency demonstrate its utility in generating valuable building blocks for further synthetic transformations.

Furthermore, rhodium-catalyzed [4+1] cycloadditions of vinylcarbenoids with conjugated dienes have been explored. These reactions proceed through the formation of a metal-bound carbene intermediate that then reacts with the diene. The versatility of this method allows for the synthesis of a range of substituted cyclopentenes.

Olefination Reactions for the Construction of Dienyl Esters

Olefination reactions are among the most fundamental and widely used methods for the construction of carbon-carbon double bonds and are central to the synthesis of dienyl esters.

Horner-Wadsworth-Emmons (HWE) Olefination in Dienyl Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer. researchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. The high (E)-selectivity arises from the thermodynamic control of the reaction, where the anti-periplanar arrangement of the bulky groups in the transition state is favored, leading to the trans-alkene.

To synthesize a 2,4-dienyl ester like this compound, a convergent strategy using the HWE reaction can be envisioned. For example, the reaction of an α,β-unsaturated ketone with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would yield the corresponding dienyl ester. The stereochemistry of the newly formed double bond would be predominantly (E).

The HWE reaction is widely employed in the total synthesis of complex natural products, where the reliable formation of (E)-olefins is crucial. researchgate.net The reaction conditions can be tuned to influence the stereochemical outcome. For instance, the use of certain bases and solvents can enhance the (E)-selectivity.

Below is a table summarizing the general conditions and outcomes of the HWE reaction for the synthesis of α,β-unsaturated esters.

Phosphonate ReagentCarbonyl CompoundBaseSolventTypical Product Stereochemistry
Triethyl phosphonoacetateAldehyde/KetoneNaH, NaOMe, BuLiTHF, DMEPredominantly (E)
Still-Gennari PhosphonateAldehyde/KetoneKHMDSTHFPredominantly (Z)

Julia and Julia-Kocienski Olefination Pathways

The Julia olefination and its more modern variant, the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes, including conjugated dienes. The classical Julia olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination of the resulting β-hydroxy sulfone. This method typically yields (E)-alkenes with high selectivity.

The Julia-Kocienski olefination is a one-pot modification that utilizes a heteroaromatic sulfone, most commonly a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. wikipedia.org This reaction proceeds under milder conditions and also provides excellent (E)-selectivity. alfa-chemistry.com The reaction mechanism involves the initial addition of the metalated sulfone to the carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl oxide.

The Julia-Kocienski olefination has been successfully applied to the synthesis of (E,Z)-1,3-dienes by reacting an α,β-unsaturated aldehyde with an appropriate sulfone. orgsyn.orgorganic-chemistry.org The stereochemistry of the resulting diene can be controlled by the choice of the sulfone and the reaction conditions. For instance, pyridinyl sulfones have been shown to favor the formation of (Z)-olefins. nih.gov

The table below outlines the key reagents and typical stereochemical outcomes for the Julia-Kocienski olefination.

Sulfone ReagentCarbonyl CompoundBaseTypical Product Stereochemistry
Benzothiazol-2-yl (BT) sulfoneAldehyde/KetoneKHMDS, NaHMDSHigh (E)-selectivity
1-Phenyl-1H-tetrazol-5-yl (PT) sulfoneAldehyde/KetoneKHMDS, NaHMDSHigh (E)-selectivity
Pyridin-2-yl (PYR) sulfoneAldehyde/KetoneKHMDSHigh (Z)-selectivity

Other Sophisticated Synthetic Routes to Dienyl Esters

Beyond the more classical olefination methods, a number of other sophisticated and powerful synthetic routes have been developed for the stereoselective synthesis of dienyl esters.

Silver(I)-Catalyzed β-Hydride Migration for Stereoselective Diene Formation

A notable and elegant method for the stereoselective synthesis of conjugated dienes involves the silver(I)-catalyzed decomposition of allylic α-diazo esters. This reaction proceeds via a β-hydride migration at room temperature to afford conjugated (1E,3E)-dienes with high stereoselectivity.

The proposed mechanism involves the formation of a silver carbene intermediate from the diazo ester. This is followed by a nih.govnih.gov-hydride shift from the β-position, leading to the formation of the conjugated diene system. Computational studies have been conducted to rationalize the observed reaction outcome, considering factors such as metallocarbenoid stability and substituent effects.

This methodology offers a mild and efficient route to highly functionalized 1,3-dienes and has been shown to be applicable to a range of substrates. The resulting dienes can be further elaborated, for example, through intramolecular Heck reactions to form complex cyclic structures.

The table below provides a summary of representative results for this silver-catalyzed diene synthesis.

Allylic α-Diazo Ester SubstrateProductYield (%)Diastereomeric Ratio (E,E)
Ethyl 2-diazo-5-phenylpent-4-enoateEthyl 5-phenylpenta-2,4-dienoate85>95:5
Methyl 2-diazo-5-methylhex-4-enoateMethyl 5-methylhexa-2,4-dienoate78>95:5

Regio- and Stereoselective Hydrogenation of Dienyl Esters

The selective reduction of one double bond in a conjugated dienyl ester system is a significant synthetic challenge. Standard hydrogenation methods often lack selectivity, leading to a mixture of products, including fully saturated esters. However, specialized catalytic systems have been developed to achieve high regioselectivity, typically by reducing the less substituted or more activated double bond.

Recent advancements have demonstrated the highly regio- and enantioselective hydrogenation of conjugated α-substituted dienoic acids using rhodium complexes. nih.gov A notable example is the use of a Trifer-Rh complex, which provides a direct method for synthesizing chiral α-substituted γ,δ-unsaturated acids. nih.gov This approach is significant because it selectively hydrogenates the α,β-double bond while leaving the γ,δ-double bond intact. Density functional theory (DFT) calculations have suggested that a hydrogen bonding interaction between the substrate and the catalyst helps to stabilize the transition state, and the coordination of the γ,δ-double bond to the rhodium center facilitates the reductive elimination process. nih.gov

While this research focuses on dienoic acids, the principles are applicable to dienyl esters. The choice of catalyst and ligand is crucial for directing the hydrogenation to a specific double bond. Factors such as steric hindrance and electronic effects within the dienyl ester substrate influence which olefin coordinates to the catalyst. For instance, catalysts can be designed to selectively reduce the more substituted olefin by employing a temporary protection strategy for the less substituted olefin. researchgate.net

Table 1: Catalyst Systems for Selective Hydrogenation

Catalyst System Substrate Type Selectivity Reference
Trifer-Rh complex Conjugated α-substituted dienoic acids High regio- and enantioselectivity for α,β-double bond nih.gov

It is noteworthy that many modern hydrogenation catalysts are developed to be highly chemoselective for the reduction of the ester functional group itself, while demonstrating excellent tolerance for C=C double bonds within the molecule. acs.org This highlights the challenge and importance of designing catalysts that can selectively target one specific olefin in a polyunsaturated system.

Oxidative Transformations (e.g., Allylic Oxidation of 1,4-Dienes)

Allylic oxidation represents a powerful strategy for introducing functionality and creating conjugated systems. The oxidation of 1,4-dienes is a particularly relevant method for synthesizing precursors to 2,4-dienyl esters. Selenium dioxide (SeO₂) is a classic and reliable reagent for the regioselective insertion of oxygen at an allylic carbon. nih.gov This reaction, often referred to as the Riley oxidation, is highly effective for converting 1,4-dienes into conjugated dienols, which can be subsequently oxidized to the corresponding ester. acs.orgwikipedia.org

The mechanism of SeO₂ oxidation involves two key steps: an initial ene reaction between the alkene and SeO₂, followed by a nih.govadichemistry.com-sigmatropic rearrangement of the resulting allylic seleninic acid intermediate. nih.govwikipedia.org This process typically yields an allylic alcohol. The regioselectivity of the oxidation is dictated by the substitution pattern of the double bonds; the reaction preferentially occurs at the most electron-rich (i.e., most substituted) double bond. acs.orgadichemistry.com

For ester-functionalized 1,4-dienes, the chemoselective allylic oxidation takes place at the more nucleophilic, alkyl-substituted double bond, avoiding the electron-deficient double bond adjacent to the ester group. acs.org The steric environment around this electron-rich double bond can influence whether the primary product is the result of allylic oxidation or a double bond transposition leading to a conjugated 1,3-diene. acs.org

Table 2: Products from SeO₂ Oxidation of an Exemplary 1,4-Diene

Substrate Reagent Product(s) Key Feature Reference
Ester-substituted 1,4-diene SeO₂ 2,4-diene-6-ol Chemoselective oxidation at the most electron-rich double bond acs.org

The resulting allylic alcohols are versatile intermediates that can be further oxidized to aldehydes or carboxylic acids, which can then be esterified to yield the target dienyl ester. The use of a co-oxidant, such as tert-butyl hydroperoxide (TBHP), can allow for catalytic amounts of the toxic SeO₂ to be used. nih.gov

Base-Induced Ring-Opening of α,β-Unsaturated Lactones to Z,E-Dienoates

The synthesis of dienoates with specific Z,E stereochemistry is a common challenge in organic synthesis. One advanced approach involves the ring-opening of α,β-unsaturated lactones, such as 2-pyrones. These heterocyclic compounds contain a conjugated diene system constrained within a ring and can serve as precursors to linear dienoic acids and esters. nih.gov

The lactone ring can be opened by nucleophilic attack, a reaction that can be promoted by a base. For instance, the reaction of a 3-alkynyl-2-pyrone with a secondary amine leads to a selective 1,6-addition, opening the ring to form an intermediate that, after decarboxylation and rearrangement, yields an aryl amine. This demonstrates the principle of ring-opening via nucleophilic attack on the conjugated system. researchgate.net

In the context of forming a dienoate, a hydroxide (B78521) or alkoxide base can attack the carbonyl carbon of the lactone. This is followed by the elimination and opening of the ring to form a carboxylate or ester. The stereochemistry of the resulting diene system is influenced by the substitution pattern of the original lactone and the reaction conditions that control subsequent isomerization. While this method is not as commonly cited as cross-coupling reactions for the synthesis of specific Z,E-dienoates, it holds potential as a strategic approach. The challenge lies in controlling the protonation and potential isomerization of the resulting dienolate intermediate to achieve the desired Z,E configuration.

The synthesis of macrocyclic (E,Z)- or (Z,E)-dienoates has been successfully achieved through other methods like ring-closing metathesis, which underscores the importance and interest in controlling this specific stereochemical arrangement in conjugated dienes. nih.govacs.orgnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Selenium dioxide
tert-butyl hydroperoxide

Advanced Spectroscopic Characterization Techniques and Computational Studies of Dienyl Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and through-space interactions, a detailed molecular picture can be constructed.

Application of ¹H NMR and ¹³C NMR in Dienyl Ester Structural Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the connectivity and chemical environment of atoms within a molecule. In a dienyl ester like ethyl (2E,4E)-hexa-2,4-dienoate, the chemical shifts (δ) of the protons and carbons are highly indicative of their position relative to the conjugated π-system and the electron-withdrawing ester group.

The ¹H NMR spectrum of ethyl (2E,4E)-hexa-2,4-dienoate in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the ethyl ester group—a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The olefinic protons of the conjugated diene system appear in the downfield region, typically between 5.5 and 7.5 ppm. The coupling constants (J) between these protons are crucial for determining the stereochemistry of the double bonds. For (2E,4E) isomers, large coupling constants (typically 15-16 Hz) are observed for the trans-protons across the double bonds.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the diene, the oxygen-linked sp³ carbon of the ethyl group, and the terminal methyl carbons. The chemical shifts of the diene carbons are influenced by their position within the conjugated system.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl (2E,4E)-hexa-2,4-dienoate in CDCl₃

Atom/Group ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
C=O---167.2
H-25.78d15.6118.6
H-37.27dd15.6, 10.0144.6
H-46.22m-129.9
H-56.09m-139.3
H-6 (CH₃)1.86d6.818.6
O-CH₂4.20q7.160.3
O-CH₂-CH₃1.28t7.114.3

Data is illustrative and compiled from typical values for ethyl sorbate.

Nuclear Overhauser Effect (nOe) Spectroscopy for Relative Stereochemistry Determination

While coupling constants are powerful for determining the geometry of individual double bonds, Nuclear Overhauser Effect (nOe) spectroscopy provides through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. ucla.edu This is particularly useful for confirming the relative stereochemistry of substituents along the diene backbone.

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are spatially close (typically within 5 Å). ucla.edu For a dienyl ester, irradiating a specific proton and observing which other protons show an enhanced signal can confirm stereochemical assignments. For instance, in the (2E,4E) isomer of a dienyl ester, an nOe would be expected between the proton on C-2 and the protons on C-4, and between the proton on C-3 and the proton on C-5. For the target molecule, Ethyl 2,4-dimethylhepta-2,4-dienoate, nOe experiments would be critical to confirm the spatial relationship between the methyl groups at the C-2 and C-4 positions and the adjacent protons on the diene backbone, thus solidifying the E/Z configuration of the double bonds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₈O₂).

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For esters, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangement.

For the analogue, ethyl (2E,4E)-hexa-2,4-dienoate (C₈H₁₂O₂), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 140. Common fragments observed in its mass spectrum arise from the loss of neutral molecules or radicals.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of Ethyl (2E,4E)-hexa-2,4-dienoate

m/z Proposed Fragment Ion Neutral Loss
140[C₈H₁₂O₂]⁺• (Molecular Ion)-
125[C₇H₉O₂]⁺•CH₃
97[C₅H₅O]⁺•OCH₂CH₃
67[C₅H₇]⁺•COOCH₂CH₃

Data sourced from the NIST Mass Spectrometry Data Center.

The base peak at m/z 67 is particularly indicative of the conjugated diene structure. The fragmentation of this compound would be expected to follow similar principles, with fragmentation influenced by the positions of the methyl substituents.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, allowing for the calculation of the energies of reactants, products, intermediates, and transition states.

For a dienyl ester, DFT could be employed to model various reactions, such as Diels-Alder cycloadditions where the diene acts as a reactant, or nucleophilic additions to the conjugated system. By mapping the potential energy surface, chemists can predict the most likely reaction pathways, understand the stereochemical outcomes, and calculate activation energies. For example, a DFT study could compare the activation barriers for the formation of different stereoisomers during the synthesis of this compound, providing a theoretical basis for observed product distributions.

Molecular Mechanics (MM2) Calculations for Conformation and Stability Analysis

Molecular Mechanics (MM2) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is a faster method than DFT and is particularly well-suited for conformational analysis of flexible molecules.

For a dienyl ester, there is rotational freedom around the single bonds in the carbon chain and the ester group. MM2 calculations can be used to explore the different possible conformations (rotamers) and to identify the lowest energy (most stable) conformers. This is important as the conformation of the molecule can influence its reactivity and spectroscopic properties. For this compound, MM2 calculations could predict the preferred spatial arrangement of the ethyl ester group relative to the diene system and the orientation of the alkyl chain, providing a more complete three-dimensional picture of the molecule.

Stereochemistry and Isomerism in Ethyl 2,4 Dimethylhepta 2,4 Dienoate Systems

E/Z Isomerism of the Conjugated Diene Moiety and its Control in Synthesis

The conjugated diene core of Ethyl 2,4-dimethylhepta-2,4-dienoate can exist as four different geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The selective synthesis of a single E/Z isomer is a primary challenge in the construction of such poly-substituted diene systems. The stereochemical outcome is heavily dependent on the chosen synthetic route.

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective synthesis of conjugated dienes. nih.gov Methods like the Suzuki, Stille, and Heck couplings allow for the formation of the diene skeleton by connecting vinyl fragments. The stereochemistry of the starting vinyl halides or vinylboron compounds is often retained in the final product, providing a reliable method for controlling the geometry of one of the double bonds. For instance, a Stille coupling involving a (E)-vinylstannane and a (Z)-vinyl iodide can be employed to construct a (E,Z)-diene system. researchgate.net

Another powerful strategy is the olefination of carbonyl compounds, such as the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant. The HWE reaction, in particular, offers a high degree of stereocontrol. The use of Z-selective reagents, like Still-Gennari phosphonates, can favor the formation of the (Z)-alkene, while standard HWE conditions often yield the (E)-alkene. By strategically choosing the disconnection point, one can control the geometry of either the C2-C3 or C4-C5 double bond.

Ring-closing metathesis (RCM) has also emerged as a valuable tool for preparing conjugated dienoates with specific geometries. researchgate.netnih.gov Molybdenum-based catalysts, for example, have been shown to promote Z-selective RCM, yielding macrocyclic (E,Z)- or (Z,E)-dienoates with high stereoselectivity (>98:2 Z/E). nih.govnih.gov While typically used for macrocycles, the principles of catalyst-controlled stereoselectivity can be applied to acyclic systems.

The table below summarizes representative methods and their typical stereoselectivities in the synthesis of conjugated dienoates, which are applicable to the synthesis of specific isomers of this compound.

Table 1: Synthetic Methods for Controlling E/Z Isomerism in Conjugated Dienoate Synthesis

Method Catalyst/Reagent Example Typical Selectivity Reference
Stille Coupling Pd(PPh₃)₄ Stereoretentive (>95%) researchgate.net
Horner-Wadsworth-Emmons NaH, phosphonate (B1237965) ester High E-selectivity (>90%) researchgate.net
Still-Gennari HWE KHMDS, bis(trifluoroethyl) phosphonate High Z-selectivity (>95%) researchgate.net
Ring-Closing Metathesis Mo-based monoaryloxide pyrrolide complex High Z-selectivity (>98%) nih.govnih.gov

Diastereoselectivity and Enantioselectivity in Transformations Involving Dienyl Esters

Once synthesized, the this compound scaffold can participate in various transformations where new stereocenters are created. Controlling the diastereoselectivity and enantioselectivity of these reactions is crucial for accessing complex chiral molecules.

The conjugated diene moiety is an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov When this compound acts as the diene, its reaction with a dienophile can generate a cyclohexene (B86901) ring with multiple new stereocenters. The diastereoselectivity of the reaction is governed by the well-established endo rule, which favors the kinetic product where the dienophile's electron-withdrawing groups are oriented towards the developing pi-system of the diene in the transition state. nih.gov Enantioselectivity can be achieved by employing chiral Lewis acid catalysts that coordinate to the dienophile, creating a chiral environment and favoring attack on one of the diene's enantiotopic faces.

Conjugate addition reactions to the dienyl ester system also offer a pathway to introduce new stereocenters. For instance, the rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones and esters is a well-developed methodology. spectrabase.com By analogy, a chiral rhodium complex, typically featuring a chiral diene ligand, could catalyze the addition of a nucleophile to the activated C2-C3 double bond of this compound, potentially with high enantioselectivity. The choice of chiral ligand is paramount in determining the absolute stereochemistry of the newly formed stereocenter.

The table below illustrates examples of stereoselective transformations on analogous dienyl ester systems.

Table 2: Stereoselective Transformations of Dienyl Ester Systems

Reaction Type Catalyst System Stereocontrol Typical Selectivity Reference
Diels-Alder Reaction Chiral Boron Complex Enantioselective Up to 97% ee nih.gov
Diels-Alder Reaction Chiral Indium Complex Enantioselective >90% ee nih.gov
1,4-Conjugate Addition Rhodium / Chiral Diene Ligand Enantioselective >95% ee spectrabase.com

Influence of Catalyst Structure and Reaction Conditions on Stereochemical Outcome

The success of achieving high stereoselectivity in the synthesis and transformation of this compound is intrinsically linked to the careful selection of the catalyst and reaction conditions. nih.gov

In transition metal-catalyzed reactions, the ligand bound to the metal center plays a pivotal role in dictating the stereochemical course of the reaction. For enantioselective processes, chiral ligands are essential. Chiral diene ligands, for example, have been successfully used in rhodium- and iridium-catalyzed asymmetric transformations. spectrabase.com The steric and electronic properties of the ligand create a well-defined chiral pocket around the metal's active site, which differentiates between the two enantiotopic faces of the substrate or prochiral intermediates, leading to an enantiomeric excess of one product. The bite angle, steric bulk, and electronic nature of phosphine (B1218219) ligands in palladium-catalyzed couplings can also influence the E/Z selectivity of the resulting diene. nih.gov

Reaction conditions such as temperature, solvent, and pressure can also have a significant impact on stereoselectivity. Lower temperatures often enhance selectivity by increasing the energy difference between competing diastereomeric transition states. In the Horner-Wadsworth-Emmons reaction, the choice of base and solvent can dramatically alter the E/Z ratio of the product alkene. For instance, the use of sodium hydride in tetrahydrofuran (B95107) typically favors the (E)-isomer, whereas using potassium bis(trimethylsilyl)amide in toluene (B28343) with 18-crown-6 (B118740) can favor the (Z)-isomer.

The influence of these parameters is summarized in the table below, highlighting their critical role in directing the stereochemical outcome.

Table 3: Influence of Catalysts and Conditions on Stereoselectivity

Parameter Example System/Reaction Effect on Stereochemical Outcome Reference
Catalyst Ligand Rh-catalyzed 1,4-addition Chiral diene ligands induce high enantioselectivity (>95% ee) by creating a chiral environment at the metal center. spectrabase.com
Catalyst Metal Ring-Closing Metathesis Mo-based catalysts show high Z-selectivity, while Ru-based Grubbs catalysts often favor the E-isomer. researchgate.netnih.gov
Temperature Diels-Alder Reaction Lower temperatures generally increase both diastereoselectivity (endo/exo ratio) and enantioselectivity. nih.gov

| Solvent/Base | Horner-Wadsworth-Emmons | The combination of solvent (e.g., THF vs. Toluene) and counter-ion (e.g., Na⁺ vs. K⁺) can invert E/Z selectivity. | researchgate.net |

Derivatization and Further Functionalization Pathways of Ethyl 2,4 Dimethylhepta 2,4 Dienoate and Dienyl Ester Scaffolds

Chemical Modifications of the Ester Functional Group

The ester functional group in ethyl 2,4-dimethylhepta-2,4-dienoate is amenable to several fundamental organic transformations, enabling its conversion into other key functional groups without altering the conjugated diene system.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-dimethylhepta-2,4-dienoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. orgoreview.combritannica.com In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. organic-chemistry.org

Reduction: The ester can be reduced to the corresponding primary alcohol, (2E,4E)-2,4-dimethylhepta-2,4-dien-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comquimicaorganica.orglibretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. libretexts.org

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction involves treating the ester with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction. wikipedia.org

Table 1: Representative Chemical Modifications of the Ester Functional Group in Dienyl Esters

Transformation Reagents and Conditions Product Functional Group Reference(s)
Hydrolysis H₂O, H⁺ or 1. NaOH, H₂O 2. H₃O⁺ Carboxylic Acid orgoreview.combritannica.comorganic-chemistry.org
Reduction 1. LiAlH₄, Et₂O 2. H₃O⁺ Primary Alcohol chemistrysteps.comquimicaorganica.orglibretexts.org
Transesterification R'OH, H⁺ or R'O⁻ New Ester wikipedia.orgmasterorganicchemistry.com

Transformations of the Conjugated Diene System

The conjugated diene system of this compound is the site of a rich array of chemical reactions, allowing for the formation of cyclic structures, the introduction of new functional groups, and the extension of the carbon skeleton.

Diels-Alder Reaction: The conjugated diene of this compound can participate as the 4π-electron component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org This reaction, which forms a six-membered ring, is highly stereospecific and is a powerful tool for creating cyclic compounds with a high degree of stereochemical control. masterorganicchemistry.com The reactivity of the diene can be influenced by the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orgmasterorganicchemistry.com Lewis acid catalysis can also be employed to enhance the rate and selectivity of Diels-Alder reactions involving dienyl esters. cdnsciencepub.com

[3+2] Cycloaddition: Dienyl esters can also serve as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides. These reactions provide a direct route to five-membered heterocyclic rings. For instance, the reaction of a dienyl ester with an azomethine ylide can yield highly functionalized pyrrolidine (B122466) derivatives. researchgate.net

Table 2: Cycloaddition Reactions of Dienyl Ester Scaffolds

Cycloaddition Type Reactant Product Type Key Features Reference(s)
Diels-Alder [4+2] Alkene/Alkyne (Dienophile) Substituted Cyclohexene (B86901) Forms six-membered rings; high stereospecificity. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com
1,3-Dipolar [3+2] Azomethine ylide, Nitrone, etc. Five-membered heterocycle Synthesis of functionalized heterocycles. researchgate.net

The double bonds within the conjugated diene system can be selectively oxidized to introduce new functional groups.

Epoxidation: The selective monoepoxidation of conjugated dienes can be achieved using various reagents. For instance, methyltrioxorhenium (MTO) in the presence of pyridine (B92270) has been shown to be an effective catalyst for the regioselective monoepoxidation of conjugated dienes using hydrogen peroxide as the oxidant. acs.org The site of epoxidation can be influenced by the substitution pattern and geometry of the double bonds. In the case of dienyl esters, epoxidation often occurs at the terminal double bond. acs.org Asymmetric epoxidation methods have also been developed to produce chiral allylic epoxides. acs.org These epoxides are versatile intermediates that can be further transformed into a variety of functionalized molecules. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and the dienyl system of this compound can be engaged in such transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org Dienyl esters can participate as the alkene component in Heck reactions, leading to the formation of more complex substituted dienes. nih.govorganic-chemistry.org The reaction is known for its high stereoselectivity. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.com While dienyl esters themselves are not the typical substrates, they can be synthesized via Suzuki-Miyaura coupling or can be precursors to vinyl halides or triflates that can then participate in the reaction. Furthermore, recent advancements have shown that under certain conditions, esters can act as electrophiles in Suzuki-Miyaura couplings. researchgate.netnih.govscientificupdate.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. Dienyl stannanes can be prepared and subsequently coupled with various organic electrophiles, or dienyl halides/triflates can be coupled with organostannanes to construct more complex polyene structures. organic-chemistry.org

Table 3: Advanced Cross-Coupling Reactions Involving Dienyl Scaffolds

Reaction Name Coupling Partners Catalyst System Key Features Reference(s)
Heck Reaction Dienyl ester + Unsaturated halide/triflate Pd(0) catalyst, Base Forms substituted dienes with high stereoselectivity. wikipedia.orgnih.govorganic-chemistry.org
Suzuki-Miyaura Coupling Organoboron + Dienyl halide/triflate Pd catalyst, Base Versatile C-C bond formation. nih.govyoutube.comnih.gov
Stille Coupling Organostannane + Dienyl halide/triflate Pd catalyst Tolerant of many functional groups. wikipedia.orglibretexts.orgorganic-chemistry.org

Strategies for Preparing Complex Molecular Architectures from Dienyl Esters

The derivatization pathways described above highlight the utility of this compound and related dienyl esters as versatile starting materials for the synthesis of complex molecules. For instance, the dienyl ester functionality is a key structural motif in a number of natural products. Synthetic strategies towards these molecules often rely on the stereoselective construction and subsequent elaboration of the dienyl ester core.

Cross-metathesis reactions have emerged as a powerful tool for the synthesis of substituted dienyl esters. nih.gov These dienyl esters can then be carried forward in multi-step syntheses. The combination of cross-coupling reactions to build the carbon skeleton, followed by cycloaddition reactions to introduce cyclic systems, and finally, modification of the ester group, allows for a modular approach to the synthesis of intricate molecular architectures. The ability to perform these transformations with high levels of regio- and stereocontrol is crucial for the successful synthesis of complex target molecules.

Applications of Ethyl 2,4 Dimethylhepta 2,4 Dienoate and Its Derivatives in Advanced Organic Synthesis

Utility as Key Building Blocks in Natural Product Total Synthesis

The synthesis of complex natural products often relies on a convergent strategy where key fragments are synthesized independently and then coupled. Substituted dienoates are valuable components in this approach, frequently participating in crucial carbon-carbon bond-forming reactions to construct the carbon skeleton of the target molecule.

Strategic Applications in the Synthesis of Complex Natural Products

While the direct application of Ethyl 2,4-dimethylhepta-2,4-dienoate in the total synthesis of Dictyostatin, specific polyketides, Alotamide A, and Brevisamide is not prominently documented, the synthesis of analogues of Pateamine A provides insight into the strategic importance of similar dienoate structures. Pateamine A and its analogues are marine-derived macrolides known for their potent cytotoxic and immunosuppressive activities. A key structural feature of many Pateamine A analogues is a Z,E-dienoate moiety within the macrocyclic ring, which is crucial for their biological activity.

In the synthesis of simplified analogues of Pateamine A, the Z,E-dienoate functionality is often introduced through various synthetic strategies, including the ring-opening of δ-substituted-α,β-unsaturated lactones. This highlights the importance of dienoate building blocks in accessing these complex structures. The substituted nature of this compound could offer advantages in terms of stability and reactivity in such synthetic routes.

Natural ProductKey Synthetic Strategy Involving DienoatesReference
Pateamine A AnaloguesIntroduction of a Z,E-dienoate moiety via ring-opening of a lactone.

Construction of Macrocyclic and Polycyclic Ring Systems

The construction of macrocyclic and polycyclic ring systems is a formidable challenge in organic synthesis. Dienes are pivotal precursors for a variety of cyclization reactions, including Diels-Alder reactions and ring-closing metathesis (RCM), to form these complex architectures. Although specific examples employing this compound are not readily found, the general utility of dienoates in macrocyclization is well-established.

For instance, dienoate-containing linear precursors can undergo intramolecular cyclization reactions to afford macrocyclic lactones, a common structural motif in many natural products. The stereochemistry and substitution pattern of the dienoate can significantly influence the efficiency and stereochemical outcome of the cyclization. The methyl groups in this compound could serve as stereochemical markers or influence the conformational preferences of the precursor, thereby guiding the formation of the desired macrocyclic structure.

Precursors for Functional Polymers and Advanced Materials

Conjugated dienes can serve as monomers in polymerization reactions to produce functional polymers with unique electronic and physical properties. While the polymerization of this compound is not specifically detailed in the available literature, the polymerization of other diene esters suggests its potential in this area.

The ester functionality and the conjugated diene system of this compound could be exploited to synthesize polyesters with pendent unsaturation. These unsaturated sites along the polymer backbone can be further modified through post-polymerization reactions to introduce a variety of functional groups, leading to materials with tailored properties for applications in areas such as coatings, adhesives, and biomaterials. The presence of methyl substituents on the diene could influence the polymerization process and the properties of the resulting polymer, such as its thermal stability and solubility.

Research into Bioactive Analogues and Structure-Activity Relationships through Synthetic Modifications

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to understand its structure-activity relationship (SAR) and to develop analogues with improved potency, selectivity, and pharmacokinetic properties. The dienoate moiety is a common feature in many bioactive natural products, and its modification can have a profound impact on biological activity.

This compound can serve as a valuable scaffold for the synthesis of a library of analogues for SAR studies. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as amides or alcohols. The diene system can be selectively hydrogenated or subjected to cycloaddition reactions to explore the importance of its conjugation and planarity for biological activity. The methyl groups can also be varied to probe the steric and electronic requirements of the binding pocket of a biological target. Through the synthesis and biological evaluation of such analogues, researchers can gain crucial insights into the pharmacophore of a bioactive compound and design more effective therapeutic agents.

While direct and extensive research on this compound for these specific applications is not widely published, its structural motifs are of clear relevance to contemporary challenges in organic synthesis and medicinal chemistry. Further exploration of this compound's reactivity and utility is warranted to fully realize its potential in these advanced applications.

Future Research Directions and Emerging Challenges in the Study of Dienyl Esters

Development of Novel and Sustainable Synthetic Methodologies for Dienyl Esters

A major challenge in modern chemistry is the development of synthetic methods that are not only efficient but also environmentally benign. nih.gov The synthesis of dienyl esters is increasingly being approached through the lens of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. nih.govrsc.org

Future research is directed towards several key areas:

Catalysis: The use of catalysis is central to developing efficient and selective reactions. nih.gov Research is focused on designing catalysts that can operate under milder conditions, reduce catalyst loading (especially for precious metals), and be easily recovered and recycled. nih.govrsc.org

Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product are highly sought after. Rhodium-catalyzed syntheses of E-dienyl esters using carboxylic acids and acetylene (B1199291) as a C2 synthon represent a significant step towards high atom- and step-economy. acs.orgresearchgate.netnih.gov

Renewable Feedstocks: Exploring the use of biomass-derived materials and simple, abundant C2 synthons like acetylene reduces reliance on petrochemical feedstocks. rsc.orgresearchgate.net

Sustainable Solvents: A shift away from traditional volatile organic solvents towards greener alternatives like water or solvent-free systems is a critical goal. mdpi.com The use of aqueous micellar conditions for coupling reactions is a promising strategy. nih.gov

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow systems can offer improved efficiency, safety, and scalability for the industrial production of dienyl esters. rsc.org

Table 1: Emerging Sustainable Synthetic Methods for Dienyl Esters

Methodology Key Features Advantages
Enzymatic Catalysis Utilizes enzymes like lipases. rsc.orgresearchgate.net Mild reaction conditions, high selectivity, biodegradable catalysts. researchgate.net
Rhodium Catalysis with Acetylene Employs carboxylic acids and acetylene gas. acs.orgresearchgate.net High atom- and step-economy, mild conditions, excellent functional group tolerance. researchgate.net
Aqueous Micellar Catalysis Reactions are performed in water using surfactants to form micelles. nih.gov Reduces need for organic solvents, can improve yield and catalyst efficiency. nih.gov

| Continuous Flow Reactors | Reagents are continuously pumped through a reactor containing an immobilized catalyst. rsc.org | Increased efficiency, high stability and recyclability of the catalyst. rsc.org |

Elucidation of Complex Mechanistic Pathways through Integrated Computational and Experimental Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. The synergy between computational chemistry and experimental studies provides a powerful tool for unraveling the intricate details of how dienyl esters are formed and how they react.

Computational methods, particularly Density Functional Theory (DFT), allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. researchgate.netnih.govmdpi.com This theoretical insight can explain observed selectivities and identify key factors controlling the reaction. nih.gov For instance, DFT calculations have been used to study the competition between different pathways in Diels-Alder reactions involving dienes. acs.orgresearchgate.net

These computational predictions are validated and complemented by experimental techniques. Isotopic labeling studies, for example, can trace the path of atoms through a reaction, confirming or refuting proposed mechanisms. nih.gov By combining these approaches, chemists can gain a comprehensive picture of the reaction landscape, leading to the rational design of improved catalysts and reaction conditions. mdpi.com This integrated approach is essential for tackling complex multi-step transformations and understanding competitive reaction pathways. nih.govmdpi.com

Expanding the Scope of Highly Stereoselective Transformations for Dienyl Esters

The geometric configuration (stereochemistry) of the double bonds within a dienyl ester has a profound impact on the structure and properties of molecules synthesized from it. Therefore, controlling this stereochemistry with high precision is a paramount objective in synthetic chemistry. acs.org While significant progress has been made, the development of broadly applicable and highly stereoselective methods remains a key challenge. acs.orgresearchgate.net

Current research focuses on various strategies to achieve stereocontrol:

Metal-Catalyzed Cross-Coupling: Techniques like the Suzuki-Miyaura coupling provide an efficient route for the selective construction of (Z,E)- and (Z,Z)-conjugated dienyl esters. mdpi.com

Metathesis Reactions: Ene-diene cross-metathesis has emerged as a powerful tool for synthesizing substituted (2Z,4E)-dienyl esters with high selectivity, strictly retaining the Z-geometry of one double bond while forming the new double bond predominantly as the E-isomer. nih.govorganic-chemistry.org

Catalysis with Novel Ligands: The rational design of ligands for metal catalysts can influence the stereochemical outcome of a reaction. For example, rhodium catalysis has been used to achieve exclusive E-stereoselectivity in the synthesis of certain dienyl esters. researchgate.netnih.gov

Brønsted Acid Catalysis: The use of Brønsted acids as catalysts is being explored for promoting highly stereoselective additions to create chiral centers in molecules derived from dienyl systems. acs.org

Table 2: Examples of Stereoselective Syntheses of Dienyl Esters

Method Catalyst/Reagents Stereochemical Outcome
Suzuki-Miyaura Coupling Palladium catalyst, alkenylboronic acids. mdpi.com Selective formation of (Z,E)- and (Z,Z)-isomers. mdpi.com
Rhodium-Catalyzed C-O Coupling Rhodium catalyst, carboxylic acid, acetylene. acs.orgresearchgate.net Exclusive E-stereoselectivity. acs.org

| Ene-diene Cross Metathesis | Grubbs-Hoveyda catalyst (GH-II). nih.govorganic-chemistry.org | High E-selectivity at the newly formed alkene, with retention of Z-geometry at the spectator alkene. nih.gov |

Innovative Applications in the Synthesis of Architecturally Complex and Biologically Relevant Molecules

Dienyl esters are not merely chemical curiosities; they are valuable precursors for the construction of complex molecular architectures, including many natural products with significant biological activity. mdpi.commountainscholar.org Their conjugated diene system makes them ideal participants in powerful carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction. mdpi.com

The future in this area lies in leveraging the unique reactivity of dienyl esters to streamline the synthesis of important molecules. A key example is the use of stereoselectively synthesized (2Z,4E)-dienyl esters in the total synthesis of potent anticancer agents like the dictyostatins. nih.govorganic-chemistry.org The specific geometry of the dienyl ester is crucial for the success of these syntheses.

Researchers are continually seeking to apply new methods for dienyl ester synthesis to access a wider range of complex targets. This includes the synthesis of alkaloids, such as dl-pumiliotoxin C, and other classes of biologically active compounds where the dienyl ester moiety can be strategically incorporated and transformed. acs.orgnih.gov The development of efficient and stereoselective methods for preparing these intermediates directly enables and accelerates the discovery and production of molecules with potential therapeutic applications. mountainscholar.org

Q & A

Q. What are the established synthetic methodologies for Ethyl 2,4-dimethylhepta-2,4-dienoate?

The compound can be synthesized via Horner-Wadsworth-Emmons (HWE) reactions or their Still-Gennari modifications. For example, using KN(SiMe3)₂ and 18-crown-6 as base catalysts under anhydrous conditions achieves >98% stereoselectivity for (2Z,4E) isomers . Ethyl chloroformate and sodium ethoxide are often employed for esterification steps . Optimization requires strict control of reaction time and temperature (e.g., reflux in dry benzene) to minimize side products like (2E,4Z) isomers .

Q. How is the stereochemical configuration of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker APEX-II CCD detectors and refinement via SHELXL (e.g., R-factor < 0.06) validate bond lengths, angles, and dihedral angles. For example, planar conformations of dienoate moieties and torsional angles (e.g., 85.73° between phenyl and diene groups) confirm stereochemistry . Complementary techniques like NMR NOE experiments can distinguish (E/Z) isomers in solution .

Q. What spectroscopic markers distinguish this compound from its isomers?

  • ¹H NMR : Coupling constants (J) between vinylic protons (e.g., J2,3 ≈ 15 Hz for trans configurations).
  • IR : Conjugated ester carbonyl stretches near 1710–1740 cm⁻¹ and C=C stretches at 1600–1650 cm⁻¹.
  • MS : Molecular ion peaks at m/z 168.2 (M⁺) and fragmentation patterns reflecting α-cleavage at ester groups .

Advanced Research Questions

Q. How can researchers resolve low stereoselectivity in HWE-based syntheses of this compound?

Low selectivity (<90%) often arises from competing aldol pathways. Strategies include:

  • Steric control : Bulky substituents on aldehydes or phosphonates to favor trans-selective pathways .
  • Crown ethers : 18-crown-6 enhances ion-pairing, improving reaction rates and selectivity .
  • Temperature modulation : Lower temperatures (−78°C) stabilize transition states for (Z)-selective outcomes .

Q. How should crystallographic data contradictions (e.g., twinning, disorder) be addressed during structural refinement?

For twinned crystals, use SHELXL's TWIN and BASF commands to model twin laws and scale factors. For disordered groups (e.g., ethyl chains), apply PART and SUMP restraints to refine occupancy ratios. Validate with Rint (<0.05) and GooF (1.0–1.2) metrics . Case study: A monoclinic P2₁ structure (Z=2) required anisotropic displacement parameters for Cl and S atoms to resolve electron density ambiguities .

Q. What factors influence the hydrolytic stability of this compound under physiological conditions?

Stability depends on:

  • Steric hindrance : Methyl groups at C2/C4 slow nucleophilic attack on the ester carbonyl.
  • pH : Acidic conditions promote hydrolysis via protonation of the carbonyl oxygen.
  • Enzymatic activity : Bacterial hydrolases (e.g., BphH in Pseudomonas) cleave dienoates into acetyl-CoA via β-oxidation pathways . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) quantifies degradation kinetics .

Methodological Recommendations

  • Synthesis : Prioritize Still-Gennari conditions for high stereoselectivity .
  • Characterization : Combine SC-XRD with dynamic NMR to resolve solution/solid-state discrepancies .
  • Data Analysis : Use SHELXL's HKLF 5 format for twinned data and PLATON for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.